11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazatricyclo compounds, characterized by a tricyclic core structure with multiple functional groups, including a nitrophenyl group, a dioxo group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the cyclization of a suitable precursor to form the tricyclic core. This can be achieved through a series of condensation reactions, often using reagents like acetic anhydride and ammonium acetate under reflux conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the nitrophenyl group, dioxo groups, and the carbonitrile group. This can be done through nitration, oxidation, and cyanation reactions, respectively. Common reagents include nitric acid for nitration, potassium permanganate for oxidation, and sodium cyanide for cyanation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile .
- 7-(3-ethoxypropyl)-6-[(3-methylphenyl)-oxomethyl]imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate .
Uniqueness
What sets 11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the nitrophenyl group, in particular, allows for specific interactions in biological systems that are not observed with similar compounds.
This detailed overview provides a comprehensive understanding of 11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H11N5O4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H11N5O4/c1-11-4-3-7-22-16(11)21-17-15(19(22)26)8-12(10-20)18(25)23(17)13-5-2-6-14(9-13)24(27)28/h2-9H,1H3 |
InChI Key |
QRULWMWETVTPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=CC=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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